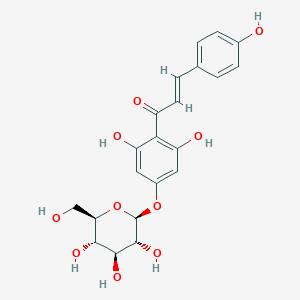

Quercetin-3-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

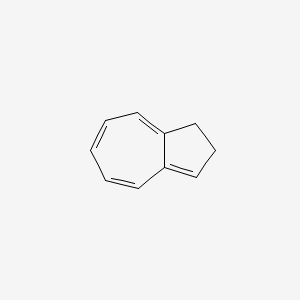

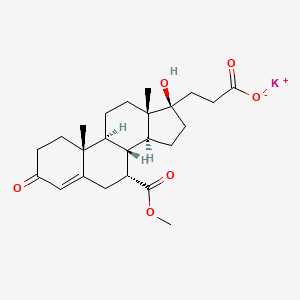

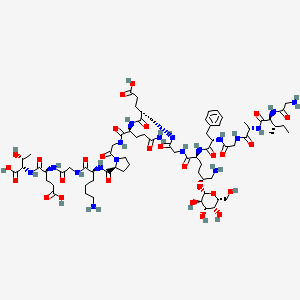

Quercetin 3-O-beta-D-glucopyranoside(1-) is a flavonoid oxoanion resulting from the deprotonation of the hydroxy group at position 7 of the flavone moiety of quercetin. The major species at pH 7.3. It is a conjugate base of a quercetin 3-O-beta-D-glucopyranoside.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolic Activities

- Pharmacokinetics in Rat Plasma : Quercetin-3-glucoside was identified as a key bioactive constituent in Ginkgo biloba leaf extract, with significant systemic exposure levels observed in pharmacokinetic studies. The study indicated its potential for further scientific research and clinical application (Qu et al., 2021).

- Antioxidant Activity Enhancement : Research showed that enzymatic hydrolysis, specifically with β-glucosidase, significantly increased the antioxidant activity of quercetin glucosides, including quercetin-3-glucoside, in food waste extracts (Karami et al., 2022).

- Cytotoxic Properties for Cancer Therapy : Quercetin-3-glucoside exhibited similar effectiveness as quercetin aglycone in inhibiting cancer cell proliferation in vivo, making it a promising drug candidate for cancer therapy (Park et al., 2014).

Bioavailability and Biological Effects

- Comparison of Bioavailabilities : Studies revealed that the bioavailability of quercetin-3-glucoside is similar to quercetin-4'-glucoside in humans, suggesting that conversion of quercetin glycosides into glucosides could enhance bioavailability of quercetin from foods (Olthof et al., 2000).

- Multitargeted Cancer Prevention : Dietary quercetin, including its glycosides, demonstrated potential as a cancer prevention agent, particularly in colon cancer, due to its interaction with various molecular targets and signal transduction pathways (Murakami et al., 2008).

- Intestinal Absorption and Metabolism : Quercetin glucosides, including quercetin-3-glucoside, undergo effective absorption and metabolic conversion in the small intestine, highlighting the importance of understanding the intestinal absorption and metabolism for regulating the effects of dietary quercetin (Murota & Terao, 2003).

Therapeutic and Health Benefits

- Platelet Aggregation Inhibition : Ingestion of quercetin, including its glucoside forms, has been shown to inhibit platelet aggregation and essential components of the collagen-stimulated platelet activation pathway in humans, indicating its potential in preventing cardiovascular diseases (Hubbard et al., 2004).

Propiedades

Nombre del producto |

Quercetin-3-glucoside |

|---|---|

Fórmula molecular |

C21H19O12- |

Peso molecular |

463.4 g/mol |

Nombre IUPAC |

4-[5,7-dihydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-yl]-2-hydroxyphenolate |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/p-1/t13-,15-,17+,18-,21+/m1/s1 |

Clave InChI |

OVSQVDMCBVZWGM-QSOFNFLRSA-M |

SMILES isomérico |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[O-] |

SMILES canónico |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)[O-] |

Sinónimos |

2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one 4H-1-benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy flavone, 3,3',4',5,7-pentahydroxy-, 3-beta-D-glucofuranoside isoquercetin isoquercitin isoquercitrin isoquercitroside isotrifoliin quercetin 3-(beta-D-glucofuranoside) quercetin 3-O-beta-D-glucofuranoside quercetin-3-glucoside quercetin-3-O-beta-glucoside quercetin-3-O-glucoside trifoliin trifoliin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(3-Chloro-1-benzothiophen-2-yl)methyl]-9-cyclopropyl-10-[4-(hydroxymethyl)phenyl]-3,5-dioxo-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1262491.png)

![3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1262492.png)